molecular formula C14H23BN2O4S B8070785 Dimethyl({[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamoyl})amine

Dimethyl({[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamoyl})amine

Cat. No.: B8070785
M. Wt: 326.2 g/mol
InChI Key: WTSUHCHNMIUEFJ-UHFFFAOYSA-N
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Description

Dimethyl({[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamoyl})amine is a complex organic compound featuring a boron-containing dioxaborolane ring, a phenyl group, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl({[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamoyl})amine typically involves the following steps:

    Formation of the dioxaborolane ring: This is achieved by reacting pinacol with boronic acid derivatives under anhydrous conditions.

    Attachment of the phenyl group: The phenyl group is introduced through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and base in an inert atmosphere.

    Introduction of the sulfamoyl group: The sulfamoyl group is added via a nucleophilic substitution reaction, where a suitable sulfamoyl chloride reacts with the phenylboronic ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of reaction conditions: Ensuring high yield and purity by controlling temperature, pressure, and reaction time.

    Use of continuous flow reactors: To enhance reaction efficiency and scalability.

    Purification techniques: Such as crystallization, distillation, and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Dimethyl({[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamoyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sulfamoyl chloride in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of corresponding sulfonic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Dimethyl({[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamoyl})amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a biological probe due to its boron-containing structure.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and anticancer agents.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of Dimethyl({[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamoyl})amine involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, potentially inhibiting their activity.

    Pathways Involved: The boron atom in the dioxaborolane ring can form reversible covalent bonds with hydroxyl or amino groups in biological molecules, affecting their function.

Comparison with Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Comparison:

  • Uniqueness: Dimethyl({[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamoyl})amine is unique due to the presence of both a sulfamoyl group and a dioxaborolane ring, which imparts distinct chemical reactivity and potential biological activity.
  • Structural Differences: While similar compounds may contain the dioxaborolane ring, the addition of the sulfamoyl group in this compound provides additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

2-[3-(dimethylsulfamoylamino)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O4S/c1-13(2)14(3,4)21-15(20-13)11-8-7-9-12(10-11)16-22(18,19)17(5)6/h7-10,16H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSUHCHNMIUEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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